Methyl 3,4-dichloro-5-fluorobenzoate
Overview
Description
Methyl 3,4-dichloro-5-fluorobenzoate (MDCFB) is a synthetic compound belonging to the class of organic compounds known as aromatic haloalkanes. It is a colorless solid with a melting point of approximately 150°C and a boiling point of approximately 265°C. It is soluble in water and has a relatively low vapor pressure. MDCFB is used as a reagent in organic synthesis and has also been used in various scientific research applications.
Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 2-amino-5-fluorobenzoate, closely related to the requested compound, has been synthesized through a process involving nitrification, esterification, and hydronation, starting from 3-fluorobenzoic acid. This synthesis method presents an optimal route for producing high-yield target products, confirmed through various analytical techniques including melting point, IR, NMR, and GC-MS analysis (Yin Jian-zhong, 2010).
Biological Activities and Applications
- Compounds derived from 4-fluorobenzoic acid hydrazide have shown significant antimycobacterial activity, highlighting their potential in tuberculosis treatment. This includes the synthesis of various derivatives like 4-fluorobenzoic acid [(2,6-dichlorophenyl) methylene]hydrazide, which demonstrated the highest inhibitory activity in the study (B. Koçyiğit-Kaymakçıoğlu et al., 2009).
Chemical Sensing and Imaging
- A fluorogenic chemosensor based on o-aminophenol and methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate has been developed for highly selective and sensitive detection of Al3+ ions. This sensor offers potential applications in bio-imaging, as demonstrated in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Xingpei Ye et al., 2014).
Antibacterial Agents
- New antibacterial agents have been synthesized using 2,4-dichloro-5-fluorophenyl groups, demonstrating promising activity in specific concentrations. These compounds include derivatives of 1,2,4-triazinones and have been evaluated for their antibacterial effectiveness, indicating their potential as biologically active molecules (B. S. Holla et al., 2003).
Environmental and Analytical Applications
- Fluorinated compounds have been utilized in detecting aromatic metabolites in methanogenic consortia, aiding in understanding the degradation pathways of organic pollutants. This includes the application of fluorobenzoic acids and derivatives in studying microbial degradation processes (K. Londry, P. Fedorak, 1993).
Organic Electronics
- Halobenzoic acids, including derivatives of fluorobenzoic acid, have been used to modify conductive polymers for applications in organic electronics, particularly in organic solar cells. This modification significantly improves the conductivity and efficiency of these materials (L. Tan et al., 2016).
properties
IUPAC Name |
methyl 3,4-dichloro-5-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMIEDDMDAKHMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dichloro-5-fluorobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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